![molecular formula C15H12N4OS B5859279 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone](/img/structure/B5859279.png)
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone is a synthetic organic compound that belongs to the class of triazolobenzimidazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Triazolobenzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids or their derivatives.
Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Ethanone Moiety: This step may involve acylation reactions using acyl chlorides or anhydrides.
Incorporation of the Thiophene Ring: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the ethanone moiety, converting it to an alcohol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazolobenzimidazole core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution but could include bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-phenylethanone
- 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(furan-2-yl)ethanone
Uniqueness
The presence of the thiophene ring in 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone may impart unique electronic properties and biological activities compared to its analogs with different aromatic rings.
Propiedades
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-16-15-18(9-13(20)14-7-4-8-21-14)11-5-2-3-6-12(11)19(15)17-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGSMHJDVCYAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
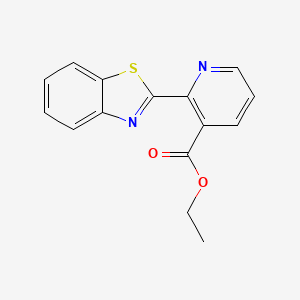
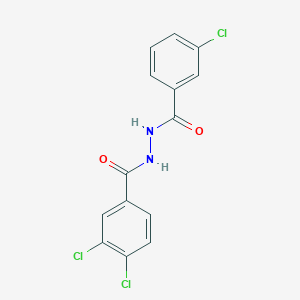
![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
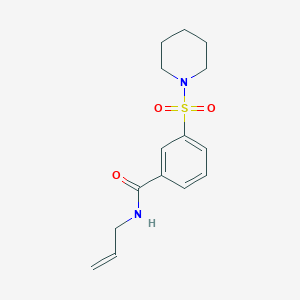
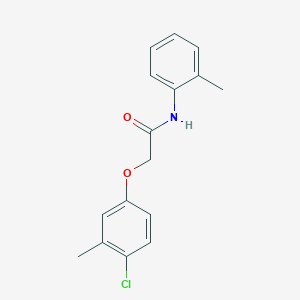
![N-benzyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5859238.png)
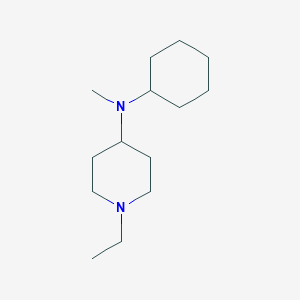
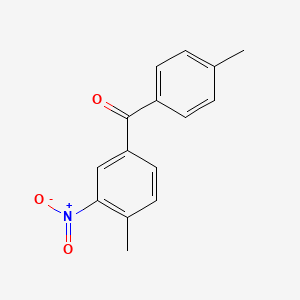


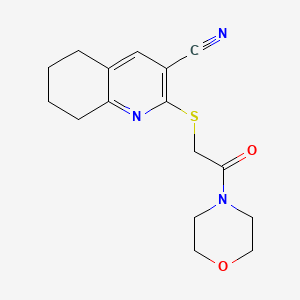
![N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-quinolin-8-yloxypropanamide](/img/structure/B5859292.png)
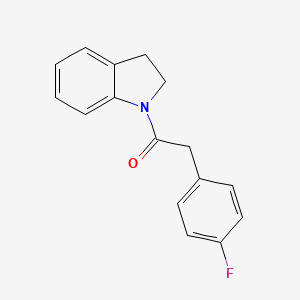
![2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5859302.png)
